molecular formula C12H14F3NO B2700190 2-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclobutan-1-ol CAS No. 2199571-67-8

2-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclobutan-1-ol

Cat. No.: B2700190
CAS No.: 2199571-67-8
M. Wt: 245.245
InChI Key: GXHVWHBVWOTBLW-UHFFFAOYSA-N
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Description

2-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclobutan-1-ol is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutan-1-ol moiety via a methylamino linker. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclobutan-1-ol typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific conditions. For instance, trifluoromethyl phenyl sulfone can be used as a trifluoromethyl radical precursor under visible light irradiation .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclobutan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while substitution reactions can produce a variety of trifluoromethyl-substituted compounds .

Mechanism of Action

The mechanism of action of 2-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to various receptors and enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclobutan-1-ol is unique due to the presence of the cyclobutan-1-ol moiety, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and overall biological activity, making it a valuable molecule for various research and industrial applications .

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylamino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)9-3-1-2-8(6-9)7-16-10-4-5-11(10)17/h1-3,6,10-11,16-17H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHVWHBVWOTBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCC2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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